molecular formula C13H12ClN3O2 B1663335 Necrostatin 2 racemate

Necrostatin 2 racemate

Cat. No.: B1663335
M. Wt: 277.70 g/mol
InChI Key: WIKGAEMMNQTUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Necrostatin 2 racemate (Nec-1S) is a stable derivative of Necrostatin-1, designed to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis. With a CAS number of 852391-15-2 and molecular formula C₁₃H₁₂ClN₃O₂ (molecular weight: 277.71), it is characterized by high purity (≥99.65%) and specificity for RIPK1, lacking off-target effects on indoleamine 2,3-dioxygenase (IDO) . Its EC₅₀ for necroptosis inhibition is 50 nM, validated across multiple studies . This compound is widely used in pharmaceutical and biomedical research due to its enhanced metabolic stability, making it suitable for in vivo applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Necrostatin 2 racemate is synthesized through a series of chemical reactions involving the formation of an indole derivative. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and ethanol, while the reactions are typically carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Necrostatin 2 racemate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Necrostatin-2 racemate (Nec-1s), also known as 7-Cl-O-Nec-1, is a stable variant of Necrostatin-1 and a potent and specific receptor-interacting protein kinase 1 (RIPK1) inhibitor . It lacks the IDO-targeting effect and exhibits >1000-fold more selectivity for RIPK1 than other human kinases . Nec-1s is effective in reducing brain injuries and possesses advantageous pharmacokinetic and pharmacodynamic characteristics compared to Nec-1, along with a superior safety profile for reduced in vivo and in vitro toxicity .

Scientific Research Applications

Necrostatin-2 racemate is primarily utilized in scientific research to study necroptosis and its related pathways. Necroptosis is a form of programmed cell death that has implications in various diseases, including inflammatory, cardiovascular, and neurological diseases .

RIPK1 Inhibition

  • Nec-1s is a highly selective inhibitor of RIPK1 kinase activity, making it a valuable tool for studying the role of RIPK1 in necroptosis and other cellular processes .
  • It binds to the hydrophobic pocket of the kinase domain near the ATP-binding active center, causing RIPK1 to adopt an inactive conformation .

In vitro Studies

  • Nec-1s is used in cell experiments to inhibit necroptosis in various cell lines .
  • It has been shown to be a potent inhibitor of RIPK1 and cellular necroptosis while lacking IDO inhibitory activity .

In vivo Studies

  • Nec-1s is effective in reducing brain injuries in animal models .
  • It has demonstrated a protective effect against TNF-induced systemic inflammatory response syndrome (SIRS) without a sensitizing effect .
  • Nec-1s possesses several advantageous pharmacokinetic and pharmacodynamic characteristics in comparison to Nec-1 and a superior safety profile for reduced in vivo and in vitro toxicity .

Disease Models

  • Nec-1 has shown potential in protecting against complications of coronavirus disease 2019 (COVID-19) .
  • It has been investigated for its protective effect on neonatal brain injury after hypoxia-ischemia (HI) through attenuation of necroptosis-associated damage .
  • In a mouse model of intracerebral hemorrhage, Nec-1 administration reduced hematoma volume, neuronal cell death, reactive astrogliosis, and neurovascular injury, leading to improved neurological outcomes .
  • Necrostatin-1 abrogated the mouse motor neuron loss in ALS .
  • Combined treatment of necroptosis inhibitor Necrostatin-1 and apoptosis inhibitor zVAD led to reduced infarct size .
  • In a mouse model of cardiac IRI, Necrostatin-1 administration reduced infarct size, inhibited RIPK1/RIPK3 phosphorylation, and significantly reduced cell death .
  • TNF-induced Systemic Inflammatory Response Syndrome (SIRS): this compound (6 mg/kg, i.v.) was administered once to protect against TNF-induced SIRS without a sensitizing effect .
  • Intracerebral Hemorrhage: In a mouse model, Necrostatin-1 administration significantly reduced hematoma volume, neuronal cell death, reactive astrogliosis, and neurovascular injury, leading to improved neurological outcomes .
  • Myocardial Cell Death: Necrostatin-1 was shown to inhibit myocardial cell death and reduce infarct size in the isolated perfused heart of guinea pigs . The combined treatment of necroptosis inhibitor Necrostatin-1 and apoptosis inhibitor zVAD led to reduced infarct size .
  • Cardiac Ischemia/Reperfusion Injury (IRI): In a mouse model of cardiac IRI, Necrostatin-1 administration reduced infarct size, inhibited RIPK1/RIPK3 phosphorylation, and significantly reduced cell death .

Mechanism of Action

Necrostatin 2 racemate exerts its effects by specifically inhibiting RIPK1. The inhibition of RIPK1 prevents the autophosphorylation of the kinase, thereby blocking the necroptosis signaling pathway. This inhibition is highly selective, with this compound being more than 1000-fold selective for RIPK1 compared to other kinases . The molecular targets involved include RIPK1, RIPK3, and mixed lineage kinase domain-like protein (MLKL), which are key components of the necroptosis pathway .

Comparison with Similar Compounds

Structural and Functional Characteristics

The table below compares Necrostatin 2 racemate with its enantiomer and related compounds:

Compound CAS Number Molecular Formula Target EC₅₀/IC₅₀ Specificity Stability
This compound 852391-15-2 C₁₃H₁₂ClN₃O₂ RIPK1 50 nM RIPK1-specific (no IDO activity) High (optimized for in vivo use)
Necrostatin 2 S enantiomer 852391-20-9 C₁₃H₁₂ClN₃O₂ RIPK1 50 nM Not explicitly stated Data limited; likely comparable
Necrostatin-1 4311-88-0 C₁₃H₁₃N₃O₂ RIPK1/IDO ~1.8 µM* Dual-target (RIPK1 and IDO) Lower (less stable in vivo)
Thalidomide 50-35-1 C₁₃H₁₀N₂O₄ E3 ubiquitin ligase N/A Broad (anti-angiogenic, immunomodulatory) Moderate

Note: EC₅₀ for Necrostatin-1 varies by study; its primary limitation is IDO off-target activity.

Key Differences

Target Specificity :

  • This compound selectively inhibits RIPK1 without affecting IDO, unlike Necrostatin-1, which exhibits dual targeting . This specificity reduces confounding effects in necroptosis studies.
  • The S enantiomer shares the same EC₅₀ (50 nM) but lacks detailed data on IDO interactions, suggesting its pharmacology may mirror the racemate .

Metabolic Stability :

  • This compound demonstrates superior metabolic stability compared to Necrostatin-1, with intrinsic clearance (CLint,app) ratios within 2-fold of enantiopure forms, supporting its use in vivo .
  • Racemates generally face challenges in enantiomer separation, but this compound’s stability minimizes this issue, unlike structurally similar diastereoisomers requiring complex resolution processes .

Pharmacological Dominance :

  • In racemates, one enantiomer often dominates pharmacological activity. For this compound, the S enantiomer likely drives efficacy, as seen in other racemates where enantiomer dominance aligns with eutectic composition principles .

Applications :

  • This compound is preferred for in vivo studies due to stability, whereas the S enantiomer may be used for mechanistic studies requiring enantiopure compounds .
  • Compounds like Thalidomide and C87 (TNFα inhibitors) target distinct pathways, highlighting this compound’s niche in necroptosis-specific research .

Research Implications

  • Drug Development : The lack of IDO targeting in this compound simplifies preclinical validation of RIPK1 inhibitors, reducing off-target liabilities .
  • Enantiomer Separation : While the racemate’s efficacy is well-established, future studies could explore the individual contributions of its enantiomers to pharmacokinetics and toxicity .
  • Comparative Studies : Direct comparisons with Necrostatin-1 underscore the importance of isoform-specific inhibitors in elucidating necroptosis mechanisms .

Biological Activity

Necrostatin 2 racemate (Nec-2) is a significant compound in the field of cell death research, specifically as an inhibitor of necroptosis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in various disease models.

Overview of this compound

Necrostatin 2 is a racemic mixture that primarily functions as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a regulated form of necrotic cell death. The compound has an effective concentration (EC50) of approximately 50 nM , indicating its potency in inhibiting necroptosis in vitro .

Key Characteristics:

  • Chemical Structure : Racemic mixture of Necrostatin-2.
  • Target : RIPK1 autophosphorylation.
  • Mechanism : Inhibits necroptosis by preventing RIPK1 activation, which is essential for the necrosome formation and subsequent cell death .

Necrostatin 2 inhibits RIPK1, thereby blocking the downstream signaling pathways that lead to necroptosis. This inhibition occurs through a competitive mechanism where Nec-2 binds to the kinase domain of RIPK1, preventing its autophosphorylation and activation.

Key Pathways Involved:

  • TNF-alpha Signaling : Necrostatin 2 effectively disrupts TNF-alpha-induced necroptosis, particularly in FADD-deficient Jurkat T cells .
  • Caspase Independence : Unlike apoptosis, necroptosis does not require caspase activity, making Nec-2 a critical tool for studies focused on caspase-independent cell death mechanisms.

In Vitro Studies

Numerous studies have demonstrated the efficacy of Necrostatin 2 in various cell lines and experimental setups:

StudyCell LineTreatmentOutcome
Jurkat T CellsTNF-alpha + Nec-2Inhibition of necroptosis observed
AML CellsNec-2 + ItacitinibReduced engraftment in xenograft models
Various Cancer Cell LinesNec-2Significant reduction in cell viability under necrotic conditions

In Vivo Applications

Research has also explored the therapeutic potential of Necrostatin 2 in animal models:

  • Ischemic Stroke Model : In vivo studies indicated that Nec-2 administration reduced neuronal death and improved outcomes following ischemic injury, suggesting its potential as a neuroprotective agent .
  • Cancer Models : In xenograft models involving acute myeloid leukemia (AML), treatment with Nec-2 showed promise in enhancing the efficacy of immunotherapeutic approaches by reducing tumor burden .

Case Study 1: Neuroprotection in Ischemia

In a controlled study involving a rodent model of ischemic stroke, administration of Necrostatin 2 resulted in significant reductions in infarct size and improved neurological scores compared to controls. This highlights its potential for therapeutic intervention in stroke-related injuries.

Case Study 2: Cancer Therapy Enhancement

In experiments using AML xenografts, co-treatment with Nec-2 and immune effector cells demonstrated enhanced anti-tumor activity. This suggests that combining RIPK1 inhibition with immunotherapy could provide a novel approach to treating resistant cancers .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Necrostatin 2 racemate inhibits necroptosis, and how does it differ from other RIPK1 inhibitors?

this compound (Nec-1S) selectively inhibits RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1) by binding to its kinase domain, thereby blocking downstream necroptosis signaling. Unlike Necrostatin-1, it lacks off-target effects on IDO (indoleamine 2,3-dioxygenase), enhancing specificity . Its EC50 of 50 nM in necroptosis assays underscores its potency compared to non-specific kinase inhibitors . Methodologically, researchers should validate RIPK1 inhibition using kinase activity assays (e.g., ADP-Glo™) and confirm necroptosis suppression via cell viability assays (e.g., Annexin V/PI staining) in TNF-α/CHX/z-VAD-treated models .

Q. How should researchers verify the purity and stability of this compound in experimental setups?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended to confirm purity (>99%) and assess racemate stability under storage conditions (e.g., -20°C in DMSO). Batch-specific certificates of analysis (CoA) from suppliers should include retention time, peak area ratios, and absence of degradation products . For long-term studies, stability tests under experimental conditions (e.g., cell culture media, pH variations) should precede main assays .

Q. What are the standard in vitro protocols for determining the EC50 of this compound in necroptosis inhibition?

A typical protocol involves:

  • Treating HT-29 or L929 cells with TNF-α (10 ng/mL), cycloheximide (1 µg/mL), and z-VAD-FMK (20 µM) to induce necroptosis.
  • Titrating this compound (0–100 nM) for 24–48 hours.
  • Quantifying cell viability via MTT or Sytox Green assays. EC50 values are calculated using nonlinear regression (e.g., GraphPad Prism). Include controls for RIPK1-independent cell death (e.g., caspase-dependent apoptosis) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound efficacy across different cell lines or in vivo models?

Discrepancies may arise from variations in RIPK1 expression, metabolic stability, or enantiomer-specific effects. To address this:

  • Perform RIPK1 knockdown/knockout controls to confirm on-target effects.
  • Use chiral HPLC to verify enantiomer ratios in racemate batches, as metabolic conversion (e.g., in liver microsomes) may alter efficacy .
  • Compare results across multiple models (e.g., murine vs. human-derived cells) and validate with orthogonal assays (e.g., Western blot for phosphorylated MLKL) .

Q. What experimental design considerations are critical when studying this compound in combination therapies?

When combining with apoptosis inducers (e.g., TRAIL) or chemotherapeutics:

  • Optimize dosing schedules to avoid antagonism; pre-treatment with Nec-1S may block necroptosis but sensitize cells to apoptosis.
  • Use isobologram analysis to assess synergy/additivity.
  • Monitor off-target effects via transcriptomic profiling (e.g., RNA-seq for inflammatory markers) to rule out IDO activation .

Q. How does the metabolic stability of this compound impact its pharmacokinetic (PK) profile in preclinical studies?

Racemate metabolism can differ between enantiomers, affecting bioavailability. Key steps include:

  • Conducting in vitro microsomal stability assays (human/mouse liver microsomes) with LC-MS/MS to quantify enantiomer-specific clearance.
  • Simulating PK using PBPK modeling to adjust dosing regimens.
  • Monitoring plasma concentrations in vivo via tandem mass spectrometry, as racemate CLintapp may overestimate low-clearance enantiomer persistence .

Q. What strategies are recommended for integrating this compound into studies of PANoptosis (combined apoptosis, necroptosis, and pyroptosis)?

To dissect PANoptosis pathways:

  • Use Nec-1S alongside caspase inhibitors (z-VAD) and pyroptosis blockers (disulfiram).
  • Employ single-cell RNA sequencing to map transcriptional changes in pathway-specific markers (e.g., caspase-8 for apoptosis, MLKL for necroptosis).
  • Validate findings in RIPK1-deficient models to isolate Nec-1S-specific effects .

Q. Methodological Resources

  • Data Analysis : Use tools like GraphPad Prism for dose-response curves and R/Bioconductor for omics data. Apply mixed-effects models to account for batch variability in racemate studies .
  • Reporting Standards : Follow journal guidelines (e.g., British Journal of Pharmacology) for detailed experimental protocols, including chiral analysis and stability data in supplementary materials .

Properties

IUPAC Name

5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKGAEMMNQTUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Necrostatin 2 racemate
Necrostatin 2 racemate
Necrostatin 2 racemate
Necrostatin 2 racemate
Necrostatin 2 racemate
Necrostatin 2 racemate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.